![molecular formula C21H25N3O3 B2809016 1-(4-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-3-(2-phenoxyethyl)urea CAS No. 1396858-16-4](/img/structure/B2809016.png)
1-(4-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-3-(2-phenoxyethyl)urea
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Description
1-(4-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-3-(2-phenoxyethyl)urea, also known as EPPU, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. EPPU is a urea derivative that has shown promising results in scientific research for its ability to inhibit the activity of certain enzymes and receptors in the body.
Scientific Research Applications
Stereoselective Synthesis and Kinase Inhibition
Research includes the synthesis and stereochemical determination of active metabolites related to potent PI3 kinase inhibitors, demonstrating the critical role of such compounds in designing targeted therapeutic agents (Zecheng Chen et al., 2010).
Molecular Interaction and Complexation Studies
Another study focused on the association of urea derivatives with hydrogen bonding counterparts, highlighting the classical substituent effect on complex formation. This research is fundamental for understanding molecular interactions and designing more effective drugs (B. Ośmiałowski et al., 2013).
Quantum Chemical Investigations
Quantum chemical calculations have been employed to explore the electronic properties of substituted pyrrolidinones, providing a basis for understanding the physicochemical characteristics of such molecules (M. Bouklah et al., 2012).
Metabolic Pathway Elucidation
Studies on the metabolic pathways of designer drugs containing the pyrrolidinyl group reveal how these compounds are processed in the human body, which is crucial for drug development and forensic analyses (N. Shima et al., 2015).
Antioxidant Activity Evaluation
Research on urea derivatives has also explored their potential antioxidant activity, indicating the therapeutic potential of these compounds in combating oxidative stress-related diseases (S. George et al., 2010).
properties
IUPAC Name |
1-[4-(2-oxo-2-pyrrolidin-1-ylethyl)phenyl]-3-(2-phenoxyethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c25-20(24-13-4-5-14-24)16-17-8-10-18(11-9-17)23-21(26)22-12-15-27-19-6-2-1-3-7-19/h1-3,6-11H,4-5,12-16H2,(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOHXVEGDHUHJLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CC2=CC=C(C=C2)NC(=O)NCCOC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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